(5-(1-methylcyclopropoxy)-2H-indazol-2-yl)methanol
描述
(5-(1-Methylcyclopropoxy)-2H-indazol-2-yl)methanol is a heterocyclic compound featuring an indazole core substituted with a 1-methylcyclopropoxy group at the 5-position and a hydroxymethyl group at the 2-position (Figure 1). The 1-methylcyclopropoxy substituent introduces steric rigidity and lipophilicity, which may enhance metabolic stability compared to linear ethers. The compound is commercially available (CymitQuimica, Ref: 10-F788146) in quantities ranging from 100 mg to 1 g, with pricing from €117 to €603 .
属性
IUPAC Name |
[5-(1-methylcyclopropyl)oxyindazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(4-5-12)16-10-2-3-11-9(6-10)7-14(8-15)13-11/h2-3,6-7,15H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVJBFQAMFZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)OC2=CC3=CN(N=C3C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(5-(1-methylcyclopropoxy)-2H-indazol-2-yl)methanol is a compound belonging to the indazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Indazole derivatives are known for their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of various functional groups into the indazole framework can significantly influence their pharmacological profiles. For instance, modifications at the 1 and 2 positions of the indazole ring have been linked to enhanced potency against specific biological targets .
2. Synthesis of (5-(1-methylcyclopropoxy)-2H-indazol-2-yl)methanol
The synthesis of (5-(1-methylcyclopropoxy)-2H-indazol-2-yl)methanol typically involves a series of steps:
- Step 1 : Formation of the indazole core through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Step 2 : Introduction of the methylcyclopropoxy group via nucleophilic substitution or coupling reactions.
- Step 3 : Reduction of the corresponding carbonyl compound to yield the final alcohol product.
These synthetic routes can be optimized using various catalysts and solvents to improve yield and purity.
Research indicates that (5-(1-methylcyclopropoxy)-2H-indazol-2-yl)methanol exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. For example, it demonstrated significant inhibition of FGFR1 and FGFR2 with IC50 values below 4.1 nM and 2.0 nM, respectively .
- Antiproliferative Effects : In vitro studies have reported that this compound effectively reduces the viability of various cancer cell lines, including KG1 and SNU16, with IC50 values ranging from 25.3 nM to 77.4 nM .
3.2 Case Studies
Several case studies highlight the efficacy of (5-(1-methylcyclopropoxy)-2H-indazol-2-yl)methanol:
- Case Study 1 : A study evaluated its effects on melanoma cells, revealing a marked decrease in cell viability at concentrations as low as 20 nM. The mechanism was attributed to its ability to induce apoptosis via ERK pathway modulation .
- Case Study 2 : Another investigation assessed its anti-inflammatory properties in a murine model of arthritis, showing significant reduction in pro-inflammatory cytokine levels (IL-6 and TNF-alpha) when administered orally .
4. Comparative Biological Activity
The following table summarizes the biological activity of (5-(1-methylcyclopropoxy)-2H-indazol-2-yl)methanol compared to other indazole derivatives:
| Compound Name | Target Enzyme | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| (5-(1-methylcyclopropoxy)-2H-indazol-2-yl)methanol | FGFR1 | <4.1 | Inhibition |
| FGFR2 | 2.0 | Inhibition | |
| Indazole Derivative A | ERK1/2 | 20 | Antiproliferative |
| Indazole Derivative B | IDO1 | 720 | Immune modulation |
5. Conclusion and Future Directions
(5-(1-methylcyclopropoxy)-2H-indazol-2-yl)methanol represents a promising candidate for further development as an anticancer agent due to its potent inhibitory effects on key signaling pathways involved in tumor growth and inflammation. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and long-term safety profile.
- Mechanistic Studies : To elucidate detailed pathways affected by this compound.
- Clinical Trials : To assess efficacy in human subjects with various malignancies.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Similarity and Core Modifications
The compound’s structural analogs can be grouped based on variations in the heterocyclic core, substituent positions, and functional groups. Below is a comparative analysis of key analogs (Table 1):
Table 1. Structural and Functional Comparison of (5-(1-Methylcyclopropoxy)-2H-indazol-2-yl)methanol and Analogs
*Calculated based on formula C₁₁H₁₄N₂O₂.
Key Observations:
Core Heterocycle: The indazole core (as in the target compound and (5-Chloro-2H-indazol-3-yl)methanol) provides aromaticity and hydrogen-bonding sites distinct from indole or imidazole derivatives. Indazoles often exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidative degradation . Imidazole and oxadiazole analogs (e.g., compounds from and ) prioritize smaller heterocycles with different electronic profiles, influencing binding affinities in biological targets .
Substituent Effects: The 1-methylcyclopropoxy group in the target compound introduces a strained three-membered ring, likely increasing lipophilicity (logP) and resistance to enzymatic cleavage compared to linear ethers like benzyloxy . Carboxylic acid and thiol groups (e.g., in and ) improve water solubility and enable salt formation or disulfide bonding, critical for pharmacokinetic optimization .
Bioactivity Considerations :
- While explicit bioactivity data for the target compound is unavailable, hierarchical clustering of structurally related compounds () suggests that analogs with similar substituents (e.g., cyclopropane ethers vs. benzyloxy groups) may share overlapping modes of action, such as kinase inhibition or antimicrobial activity .
- The US-EPA CompTox Chemicals Dashboard () highlights that Tanimoto similarity scores >0.8 (based on structural fingerprints) can identify candidates for read-across toxicological assessments, though bioactivity disparities may arise due to subtle structural differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
